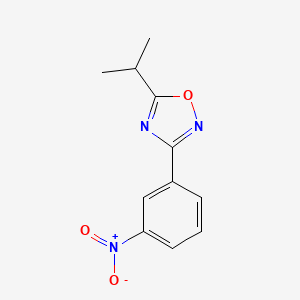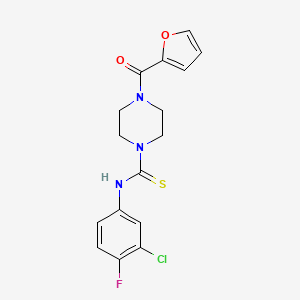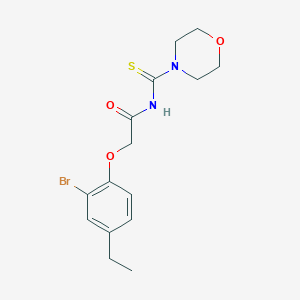
5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from basic organic compounds. For example, the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was achieved by converting 3-nitrobenzoic acid into ester, hydrazide, and finally to the oxadiazole derivative, followed by reactions with various electrophiles (Aziz-ur-Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives is characterized using spectroscopic methods such as IR, 1H-NMR, and EI-MS. These methods help in elucidating the structure and confirming the synthesis of the compound (Aziz-ur-Rehman et al., 2013).
Chemical Reactions and Properties
1,2,4-oxadiazole derivatives, including those similar to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, undergo various chemical reactions, forming different derivatives. These reactions often involve substitutions and conversions of functional groups, contributing to the diverse chemical properties of these compounds (Aziz-ur-Rehman et al., 2013).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives depend on their molecular structure. These properties can be investigated through methods like differential scanning calorimetry and optical polarising microscopy, as seen in related compounds (H. Abboud et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives are influenced by their functional groups and molecular structure. These properties can be understood through reactions like selective reductions and nitration processes, which are essential for understanding the reactivity and potential applications of these compounds (M. Tarasenko et al., 2017).
Applications De Recherche Scientifique
Corrosion Inhibition
Oxadiazoles as Corrosion Inhibitors
Various substituted oxadiazoles, including compounds closely related to 5-isopropyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have been investigated for their potential to inhibit corrosion of metals in acidic environments. Studies have shown that certain oxadiazole derivatives effectively prevent the corrosion of mild steel in hydrochloric acid by adsorbing onto the metal surface, thereby blocking the corrosive attack by the acid. For example, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX) and its derivatives have been explored for their inhibitive effects, demonstrating the role of chemical structure on their performance as corrosion inhibitors (Lagrenée et al., 2001), (Kalia et al., 2020).
Antibacterial and Antitubercular Activities
Biological Activities of Oxadiazoles
Oxadiazole derivatives have been synthesized and evaluated for their biological activities, including antibacterial and antitubercular effects. Research has highlighted the potential of oxadiazole compounds in combating various strains of bacteria and Mycobacterium tuberculosis. For instance, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against several gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013), indicating the therapeutic potential of oxadiazole compounds.
Optoelectronic Properties
Oxadiazoles in Optoelectronics
Oxadiazole-based compounds, especially those incorporating electron-donating and electron-accepting groups, have been explored for their optoelectronic properties. These compounds are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to facilitate charge transport and block excitons. Studies have demonstrated the utility of oxadiazole derivatives in enhancing the performance of OLEDs, with specific focus on their electron-transporting and hole-blocking capabilities (Wang et al., 2001), (Shih et al., 2015).
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(2)11-12-10(13-17-11)8-4-3-5-9(6-8)14(15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXYMJWGBLXUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)
